dCK Inhibition in Human CCRF-CEM Cells
5-Carboethoxy-2'-deoxycytidine demonstrates potent inhibition of human deoxycytidine kinase (dCK) with an IC50 of 1.10 nM in human CCRF-CEM cells [1]. In stark contrast, the natural substrate, unmodified deoxycytidine, does not inhibit dCK but is its primary phosphorylation target. This 1.10 nM IC50 value positions 5-Carboethoxy-2'-deoxycytidine as a high-affinity dCK binder. A related analog, tested in mouse L1210 cells, showed significantly weaker dCK inhibition with an IC50 of 1.12E+3 nM (1.12 µM), highlighting the species- and assay-dependent variations in activity, and underscoring the importance of specific quantitative data for research selection [2].
| Evidence Dimension | Deoxycytidine kinase (dCK) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.10 nM |
| Comparator Or Baseline | Unmodified deoxycytidine (substrate, not inhibitor); A related analog in mouse L1210 cells |
| Quantified Difference | > 1000-fold difference vs. mouse L1210 cell analog data (1.12 µM) |
| Conditions | Inhibition of tritiated deoxycytidine ([3H]-dC) uptake in human CCRF-CEM cells [1] vs. mouse L1210 cells [2]. |
Why This Matters
This high potency against human dCK indicates a strong potential for modulating the nucleoside salvage pathway, making it a critical tool for investigating dCK's role in cancer cell proliferation and chemoresistance, where small changes in structure lead to orders-of-magnitude differences in activity.
- [1] BindingDB. (2014). Entry for BDBM50440183 (CHEMBL2426563). Inhibition of dCK in human CCRF-CEM cells. View Source
- [2] BindingDB. (n.d.). Entry for BDBM50440169 (CHEMBL2426578). Inhibition of dCK in mouse L1210 cells. View Source
